![molecular formula C32H30N2O2 B5201687 N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B5201687.png)
N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide, also known as BMS-986165, is a small molecule inhibitor of TYK2, a member of the Janus kinase (JAK) family. TYK2 is involved in the signaling pathways of various cytokines, including IL-12, IL-23, and type I interferons, which play important roles in immune responses. BMS-986165 has been developed as a potential therapeutic agent for autoimmune diseases, such as psoriasis, psoriatic arthritis, and lupus.
Mécanisme D'action
N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide selectively inhibits TYK2, which is involved in the signaling pathways of various cytokines that play important roles in immune responses. By inhibiting TYK2, N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide blocks the downstream signaling of these cytokines, leading to a reduction in inflammation and immune cell activation.
Biochemical and physiological effects:
N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide has been shown to effectively reduce inflammation and disease symptoms in preclinical models of autoimmune diseases. In addition, N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide has been shown to modulate the differentiation and function of immune cells, such as T cells and dendritic cells, which play critical roles in the pathogenesis of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide is its selectivity for TYK2, which reduces the potential for off-target effects. In addition, N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide has demonstrated a favorable safety profile and pharmacokinetic properties in preclinical studies. However, one limitation of N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide is its potential for immunosuppression, which may increase the risk of infections.
Orientations Futures
1. Clinical trials to evaluate the safety and efficacy of N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide in patients with autoimmune diseases.
2. Investigation of the potential for combination therapy with N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide and other immunomodulatory agents.
3. Exploration of the role of TYK2 in other diseases, such as cancer and infectious diseases.
4. Development of more potent and selective TYK2 inhibitors with improved pharmacokinetic properties.
5. Investigation of the mechanisms underlying the immunomodulatory effects of N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide on immune cells.
6. Evaluation of the potential for N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide to modulate the gut microbiome and its impact on immune function.
Méthodes De Synthèse
The synthesis of N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide has been described in a patent application by Bristol-Myers Squibb. The method involves the reaction of 4-biphenylcarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(4-piperidinyl)methylamine to give the intermediate amide. The amide is then coupled with 4-biphenylcarbonyl chloride in the presence of a base to yield the final product.
Applications De Recherche Scientifique
N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide has been extensively studied in preclinical models of autoimmune diseases, including psoriasis, psoriatic arthritis, and lupus. In these models, N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide has been shown to effectively inhibit TYK2-mediated signaling and reduce disease symptoms. Furthermore, N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide has demonstrated a favorable safety profile and pharmacokinetic properties in preclinical studies.
Propriétés
IUPAC Name |
4-phenyl-N-[[1-(4-phenylbenzoyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O2/c35-31(29-15-11-27(12-16-29)25-7-3-1-4-8-25)33-23-24-19-21-34(22-20-24)32(36)30-17-13-28(14-18-30)26-9-5-2-6-10-26/h1-18,24H,19-23H2,(H,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSZQZQVDUQJIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(biphenyl-4-ylcarbonyl)piperidin-4-yl]methyl}biphenyl-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5201607.png)
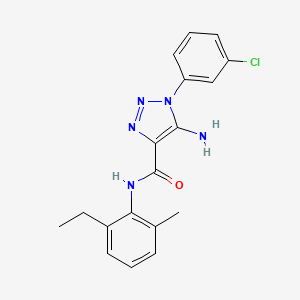
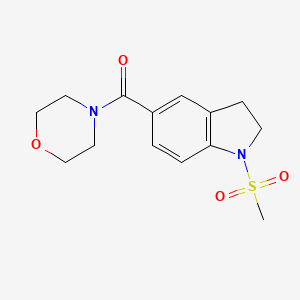
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5201637.png)
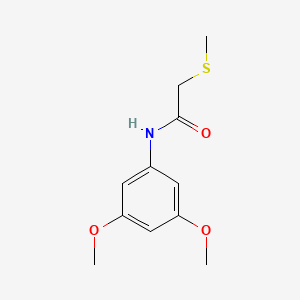
![2-(1,3-benzothiazol-2-ylthio)-N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B5201646.png)
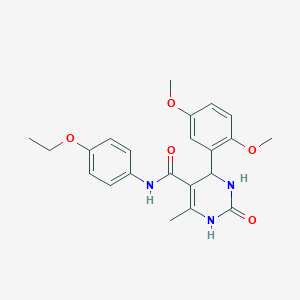
![6-[5-(4-chlorophenyl)-2-furyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5201654.png)
![4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate](/img/structure/B5201659.png)
![methyl 2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5201661.png)
![2-chloro-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5201664.png)
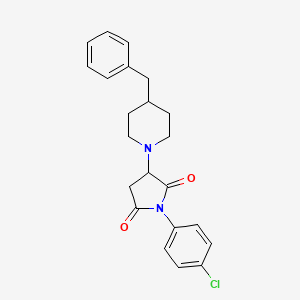
![3-allyl-5-{[1-(1-naphthylmethyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5201690.png)
![4-{[(2-fluorophenyl)acetyl]amino}benzamide](/img/structure/B5201698.png)